Acetamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
Acetamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS: 269410-12-0) is a boronic ester derivative of acetamide. Its structure features a phenyl ring substituted at the 2-methyl-4-position with a pinacol-protected boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, a critical step in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-10-9-12(7-8-13(10)17-11(2)18)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXHAVFEASRUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Acetamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS No. 269410-12-0) is an organic compound with a molecular formula of C15H22BNO3 and a molecular weight of approximately 261.12 g/mol. This compound features a complex structure that includes a dioxaborolane moiety, which is known for its utility in various chemical applications and potential biological activities.
Chemical Structure and Properties
The structural complexity of Acetamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is notable due to the presence of both aromatic and aliphatic components. The dioxaborolane group contributes to its unique chemical properties. The following table summarizes some key properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H22BNO3 |
| Molecular Weight | 261.12 g/mol |
| CAS Number | 269410-12-0 |
| Purity | 96% |
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential interactions with biomolecules that may contribute to its pharmacological effects. Here are some key findings:
- Inhibition Studies : Preliminary studies suggest that compounds similar to Acetamide exhibit inhibitory activity against various protein targets. For instance, compounds containing dioxaborolane moieties have been shown to interact with receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in cancer progression .
- Mechanism of Action : The mechanism of action may involve the blockade of efflux pumps associated with multidrug resistance (MDR). This suggests potential applications in enhancing the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms .
- Binding Affinity : Structure-activity relationship (SAR) studies indicate that modifications to the acetamide structure can significantly influence binding affinity to target proteins. For example, variations in the substituents on the phenyl ring have been correlated with changes in inhibitory potency against specific kinases .
Case Studies
Several case studies have explored the biological implications of compounds similar to Acetamide:
- Study on Kinase Inhibition : A study published in Molecules demonstrated that derivatives of dioxaborolane showed significant inhibition of mutant forms of receptor tyrosine kinases involved in gastrointestinal tumors. The IC50 values for these compounds were found to be in the subnanomolar range .
- Multidrug Resistance Reversers : Another research highlighted the role of certain acetamide derivatives in reversing MDR by inhibiting ABC transporters like P-glycoprotein (ABCB1). This could enhance drug accumulation in resistant cancer cells .
Safety and Toxicology
While exploring the biological activity of Acetamide, it is crucial to consider safety profiles:
Scientific Research Applications
Medicinal Chemistry
Acetamide derivatives have been investigated for their potential as pharmaceutical agents. The dioxaborolane moiety can enhance the bioactivity of compounds by facilitating interactions with biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds similar to Acetamide may exhibit anticancer properties. A study demonstrated that derivatives containing the dioxaborolane structure could inhibit tumor growth in specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Organic Synthesis
The compound can serve as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows it to participate in various reactions such as Suzuki coupling reactions which are essential for forming carbon-carbon bonds.
Application Table: Synthetic Reactions
Materials Science
The incorporation of Acetamide into polymer matrices has been explored for developing new materials with enhanced properties such as thermal stability and mechanical strength.
Case Study: Polymer Composites
A study highlighted the use of Acetamide in creating polymer composites that exhibited improved thermal properties compared to standard polymers. The dioxaborolane group contributed to better interaction within the polymer matrix, leading to enhanced material performance .
Bioconjugation
Due to its reactive functional groups, Acetamide can be utilized in bioconjugation techniques to label biomolecules for imaging or therapeutic purposes.
Application Table: Bioconjugation Techniques
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Reactivity and Stability
- Regioselectivity: The 2-methyl group in the target compound sterically hinders ortho-borylation, favoring meta/para selectivity in cross-coupling reactions .
- Electron-Withdrawing Groups (EWGs): Chloro and fluoro substituents (e.g., 1218789-92-4, 1627857-32-2) reduce electron density at the boronate, slowing transmetalation but improving oxidative stability .
- Hydrolytic Stability: All pinacol-protected boronates exhibit moderate stability in aqueous conditions, but N-methylation (1256359-34-8) enhances resistance to hydrolysis .
Data Tables
Table 1: Physical Properties
Table 2: Reaction Yields
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide, and how can by-product formation be minimized?
- Methodology : The compound is typically synthesized via acetylation of a boronate-containing aniline derivative. A representative protocol involves reacting 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with acetyl chloride in dichloromethane (DCM) at 0°C, using triethylamine as a base. After stirring at room temperature, purification via silica gel chromatography (eluting with diethyl ether) yields the product .
- Key Considerations :
- By-product control : Over-acetylation (e.g., diacetylation) is a common issue. Stoichiometric control (limiting acetyl chloride to ≤2 equivalents) and low-temperature initiation reduce side reactions .
- Yield optimization : Yields range from 8% to 42% depending on substituent positions and steric effects .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : and NMR are critical for confirming the acetamide group (δ ~2.1 ppm for CH, δ ~168–170 ppm for carbonyl) and boronate ester peaks (δ ~1.3 ppm for tetramethyl groups) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H] for CHBNO: 288.1771; experimental: 288.1768) .
- Chromatography : Purity ≥95% is achievable via silica gel chromatography or preparative HPLC .
Advanced Research Questions
Q. What strategies improve regioselectivity in cross-coupling reactions involving this boronate ester?
- Mechanistic Insights : The acetamide group acts as a directing group, influencing palladium-catalyzed Suzuki-Miyaura couplings. For example, meta-substituted aryl boronate esters often exhibit higher reactivity than para-substituted analogs due to reduced steric hindrance .
- Experimental Design :
- Catalyst selection : Pd(PPh) or Pd(dppf)Cl enhances coupling efficiency with electron-deficient aryl halides.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates .
Q. How does the steric and electronic profile of the acetamide substituent influence reaction outcomes in organoboron chemistry?
- Steric Effects : The 2-methyl group on the phenyl ring introduces steric hindrance, reducing reactivity in some cross-coupling reactions. This necessitates higher catalyst loadings or elevated temperatures .
- Electronic Effects : The electron-withdrawing acetamide group stabilizes the boronate ester, enhancing its stability under acidic conditions but potentially slowing transmetallation steps in coupling reactions .
Q. What are the stability profiles of this compound under varying storage and reaction conditions?
- Stability Data :
- Mitigation Strategies : Use inert atmospheres (N/Ar) during reactions and add molecular sieves to absorb moisture .
Q. How can researchers resolve contradictions in spectral data between synthesized batches and literature reports?
- Case Study : Discrepancies in NMR peaks may arise from residual solvents, tautomerism, or impurities. For example, diacetylation by-products (δ ~2.3–2.5 ppm) can be identified via spiking experiments or 2D NMR (HSQC, HMBC) .
- Validation Protocol : Cross-reference with HRMS and elemental analysis to confirm molecular composition. Compare melting points (literature: 124–128°C; observed deviations indicate impurities) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
